1-(Benzo[d][1,3]dioxol-5-yl)butan-1-ol
Description
1-(Benzo[d][1,3]dioxol-5-yl)butan-1-ol is a secondary alcohol featuring a benzo[d][1,3]dioxole (methylenedioxyphenyl) moiety attached to a four-carbon chain terminated by a hydroxyl group. The benzo[d][1,3]dioxolyl group is a common pharmacophore in medicinal chemistry, often contributing to bioactivity in tubulin inhibitors, antiviral agents, and central nervous system (CNS) stimulants .
Properties
Molecular Formula |
C11H14O3 |
|---|---|
Molecular Weight |
194.23 g/mol |
IUPAC Name |
1-(1,3-benzodioxol-5-yl)butan-1-ol |
InChI |
InChI=1S/C11H14O3/c1-2-3-9(12)8-4-5-10-11(6-8)14-7-13-10/h4-6,9,12H,2-3,7H2,1H3 |
InChI Key |
JDNZZHLJFNDNMX-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C1=CC2=C(C=C1)OCO2)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Functional Group Variations
The functional group attached to the benzo[d][1,3]dioxolyl moiety significantly influences physical properties and reactivity. Key comparisons include:
Table 1: Functional Group Comparison
*Inferred from alcohol polarity.
Key Findings :
- Ketones vs. Alcohols: Ketones (e.g., butan-1-one, pentan-1-one) exhibit lower polarity, resulting in solubility in non-polar solvents like chloroform . Alcohols, due to hydrogen bonding, likely have higher melting points and solubility in polar solvents.
- Primary vs. Secondary Alcohols : The primary alcohol (butan-1-ol) may exhibit stronger intermolecular hydrogen bonding compared to the secondary alcohol (propan-2-ol), affecting crystallinity and reactivity .
Chain Length Variations
Chain length impacts steric bulk, solubility, and bioactivity:
Table 2: Chain Length Comparison
Key Findings :
- Longer chains (e.g., pentan-1-one) increase lipophilicity, enhancing membrane permeability in bioactive compounds .
- Shorter chains (e.g., propan-1-one) are more rigid, favoring crystallinity and structural studies .
Substituent Effects
Substituents on the benzo[d][1,3]dioxolyl ring or carbon chain modulate electronic and steric properties:
Table 3: Substituent Impact
Key Findings :
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